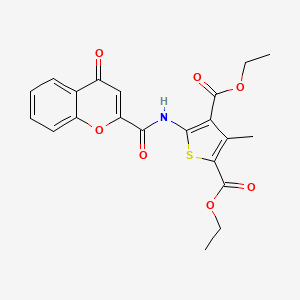

diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate

Description

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate is a synthetic thiophene-based derivative featuring a chromene-2-carboxamido substituent at the 5-position of the thiophene core. Chromene (benzopyran) moieties are known for their biological relevance, including anti-inflammatory, antimicrobial, and anticancer activities, often attributed to their aromatic and planar structure, which facilitates π-π stacking interactions with biological targets . The thiophene dicarboxylate scaffold is a versatile platform for drug design due to its ability to accommodate diverse functional groups, enabling modulation of physicochemical and pharmacological properties. This article provides a comparative analysis of this compound with structurally related derivatives, focusing on substituent effects, binding affinities, and biological activities.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO7S/c1-4-27-20(25)16-11(3)17(21(26)28-5-2)30-19(16)22-18(24)15-10-13(23)12-8-6-7-9-14(12)29-15/h6-10H,4-5H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOKEPGZHPDFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

Formation of the Thiophene Core: : This can be achieved through the reaction of 3-methylthiophene with appropriate reagents to introduce the carboxylate groups.

Introduction of the Chromene Moiety: : The chromene group can be introduced through a series of reactions involving the condensation of appropriate precursors.

Amidation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents at various positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

Industry: : It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of thiophene dicarboxylates are heavily influenced by the substituent at the 5-position. Key analogs and their substituents include:

Key Findings and Analysis

Trifluoroacetyl Derivative

- Binding Affinity : Exhibited near-antibiotic activity with a binding energy of -5.7 kcal/mol against the AvrRps4 effector protein, comparable to ampicillin (-5.8 kcal/mol) .

- Hydrogen Bonding : Forms two hydrogen bonds (ASN236, ARG199), critical for stabilizing protein-ligand interactions .

- Drug-Likeness: Complies with Lipinski’s Rule of Five (MW < 500, logP < 5, H-bond donors/acceptors ≤ 5/10), suggesting favorable oral bioavailability .

Tetrahydropyrimidine-Thione Derivative

- Activity : Demonstrated anti-proliferative and antimicrobial effects but lacked efficacy against E. coli, highlighting substituent-dependent target specificity .

Phenoxycarbonyl and Acetamido Derivatives

Isoxazole and Chromene Derivatives

- Chromene-Carboxamido (Target Compound) : The chromene moiety’s fused aromatic system may improve binding via π-π stacking but could increase molecular weight and logP, reducing solubility.

Biological Activity

Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including a thiophene ring and a chromene moiety, contributing to its diverse biological properties. Its IUPAC name is this compound, with a molecular formula of CHNOS.

Research indicates that this compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle regulation pathway, which can lead to apoptosis in cancer cells. This mechanism is crucial in the development of anti-cancer therapies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce cell death through CDK2 inhibition has been highlighted in several studies.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antibacterial Activity

The compound has also shown antibacterial properties, with activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it exhibited better efficacy than traditional antibiotics such as ampicillin.

Table 2: Antibacterial Activity

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the chromene moiety significantly enhanced biological activity. This study suggests that further optimization of this compound could yield even more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.